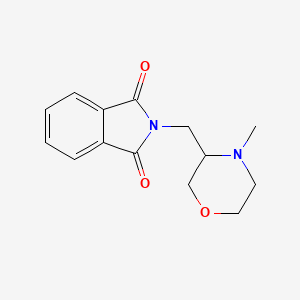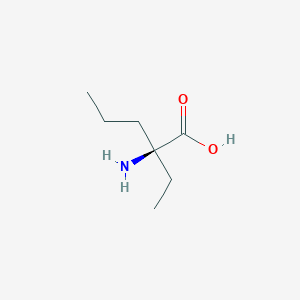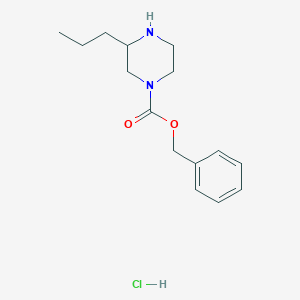
(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-(4-メチルモルホリン-3-イルメチル)-イソインドール-1,3-ジオンは、イソインドール誘導体のクラスに属するキラル化合物です。これらの化合物は、その多様な生物活性で知られており、薬物開発のために医薬品化学で頻繁に使用されています。
2. 製法
合成経路と反応条件
(R)-2-(4-メチルモルホリン-3-イルメチル)-イソインドール-1,3-ジオンの合成は、通常、以下の手順が含まれます。
出発物質: 合成は、イソインドール誘導体やモルホリンなどの市販されている出発物質から始まります。
反応条件: 反応条件には、ジクロロメタンやエタノールなどの溶媒、パラジウムや銅錯体などの触媒の使用が含まれる場合があります。
工業的製造方法
工業的製造方法には、高収率と高純度を確保するために、連続フロー反応器と最適化された反応条件を使用した大規模合成が含まれる場合があります。
3. 化学反応解析
反応の種類
(R)-2-(4-メチルモルホリン-3-イルメチル)-イソインドール-1,3-ジオンは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して実行できます。
置換: 求核置換反応または求電子置換反応は、イソインドール環の特定の位置で発生する可能性があります。
一般的な試薬と条件
酸化: 水性媒体中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウム。
置換: ハロゲン化溶媒とパラジウムなどの触媒。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、還元はアミン誘導体をもたらす可能性があります。
4. 科学研究への応用
化学
触媒作用: この化合物は、触媒反応における配位子として使用できます。
合成: これは、より複雑な分子の合成における中間体として役立ちます。
生物学
酵素阻害: 特定の酵素の阻害剤として作用する可能性があります。
受容体結合: この化合物は、特定の受容体に結合し、生物学的経路に影響を与えることができます。
医学
薬物開発: がんや神経疾患などの病気の治療におけるその潜在的な治療効果について研究されています。
産業
材料科学: この化合物は、特定の特性を持つ新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isoindole derivatives and morpholine.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the isoindole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes.
Receptor Binding: The compound can bind to certain receptors, influencing biological pathways.
Medicine
Drug Development: It is explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
(R)-2-(4-メチルモルホリン-3-イルメチル)-イソインドール-1,3-ジオンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、酵素活性を阻害したり、受容体シグナル伝達経路を調節したりして、観察された生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
(S)-2-(4-メチルモルホリン-3-イルメチル)-イソインドール-1,3-ジオン: 異なる生物活性を持つこの化合物のエナンチオマー。
2-(モルホリン-3-イルメチル)-イソインドール-1,3-ジオン: メチル基のない類似の化合物。
独自性
(R)-2-(4-メチルモルホリン-3-イルメチル)-イソインドール-1,3-ジオンは、その特定のキラル配置のために独自であり、そのエナンチオマーや他の類似の化合物と比較して、異なる生物活性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
(S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione: The enantiomer of the compound with different biological activity.
2-(Morpholin-3-ylmethyl)-isoindole-1,3-dione: A similar compound without the methyl group.
Uniqueness
®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds.
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
2-[(4-methylmorpholin-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H16N2O3/c1-15-6-7-19-9-10(15)8-16-13(17)11-4-2-3-5-12(11)14(16)18/h2-5,10H,6-9H2,1H3 |
InChIキー |
APPCEMMNWKYOCC-UHFFFAOYSA-N |
正規SMILES |
CN1CCOCC1CN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12275568.png)

![3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12275581.png)

![4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275592.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275610.png)




